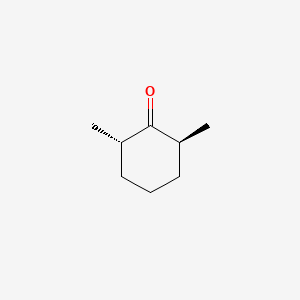
trans-2,6-Dimethyl cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2beta,6alpha-Dimethylcyclohexanone is an organic compound with the molecular formula C8H14O. It is a derivative of cyclohexanone, featuring two methyl groups at the 2 and 6 positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2beta,6alpha-Dimethylcyclohexanone can be synthesized through several methods. One common approach involves the methylation of cyclohexanone. For instance, cyclohexanone can be treated with methyl iodide in the presence of a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (around -78°C) to yield 2,6-dimethylcyclohexanone .
Industrial Production Methods
Industrial production of 2beta,6alpha-Dimethylcyclohexanone typically involves catalytic processes that ensure high yield and purity. The use of palladium-catalyzed reactions is common, where cyclohexanone derivatives are subjected to methylation under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2beta,6alpha-Dimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
2beta,6alpha-Dimethylcyclohexanone has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2beta,6alpha-Dimethylcyclohexanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylcyclohexanone: A closely related compound with similar structural features.
2-Methylcyclohexanone: Another derivative of cyclohexanone with a single methyl group.
3,5-Dimethylcyclohexanone: A compound with methyl groups at different positions on the cyclohexane ring.
Uniqueness
2beta,6alpha-Dimethylcyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
766-43-8 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(2S,6S)-2,6-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-7(2)8(6)9/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Clé InChI |
AILVYPLQKCQNJC-BQBZGAKWSA-N |
SMILES isomérique |
C[C@H]1CCC[C@@H](C1=O)C |
SMILES canonique |
CC1CCCC(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















